Molecular Weight and Lipophilicity: Methyl Ester vs. Ethyl Ester Analog
Methyl 2‑(allylamino)nicotinate exhibits a lower molecular weight (192.21 g/mol) and reduced calculated lipophilicity (estimated XLogP ~2.0) compared to its direct ethyl ester analog, Ethyl 2‑(allylamino)nicotinate (206.24 g/mol; XLogP = 2.6) [1]. These differences are predicted to confer superior aqueous solubility and distinct membrane permeability characteristics, critical for early‑stage drug discovery and lead optimization [2].
| Evidence Dimension | Physicochemical Properties |
|---|---|
| Target Compound Data | Molecular Weight = 192.21 g/mol; Predicted XLogP ≈ 2.0 |
| Comparator Or Baseline | Ethyl 2‑(allylamino)nicotinate: Molecular Weight = 206.24 g/mol; XLogP = 2.6 |
| Quantified Difference | ΔMW = –14.03 g/mol (–6.8%); ΔXLogP ≈ –0.6 log units |
| Conditions | Computed values from PubChem (2021.05.07 release) and ChemicalBook predicted data |
Why This Matters
Lower molecular weight and reduced lipophilicity are generally associated with improved oral bioavailability and reduced off‑target binding, making the methyl ester a preferable starting point for lead optimization campaigns.
- [1] PubChem. Ethyl 2‑(allylamino)nicotinate (CID 15657935): Computed Properties. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-_allylamino_nicotinate (accessed 2026). View Source
- [2] Winn M, De B, Zydowsky TM, et al. 2‑(Alkylamino)nicotinic acid and analogs. Potent angiotensin II antagonists. J Med Chem. 1993;36(18):2676‑2688. View Source
